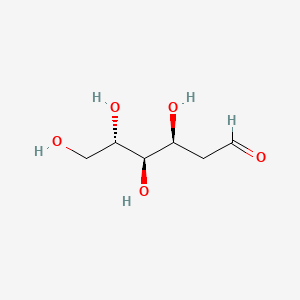

(3S,4R,5S)-3,4,5,6-tetrahydroxyhexanal

Description

Properties

CAS No. |

25029-33-8 |

|---|---|

Molecular Formula |

C6H12O5 |

Molecular Weight |

164.16 g/mol |

IUPAC Name |

(3S,4R,5S)-3,4,5,6-tetrahydroxyhexanal |

InChI |

InChI=1S/C6H12O5/c7-2-1-4(9)6(11)5(10)3-8/h2,4-6,8-11H,1,3H2/t4-,5-,6+/m0/s1 |

InChI Key |

VRYALKFFQXWPIH-HCWXCVPCSA-N |

Isomeric SMILES |

C(C=O)[C@@H]([C@H]([C@H](CO)O)O)O |

Canonical SMILES |

C(C=O)C(C(C(CO)O)O)O |

Origin of Product |

United States |

Stereochemical Considerations and Conformational Dynamics of 3s,4r,5s 3,4,5,6 Tetrahydroxyhexanal

Dynamic Equilibrium between Open-Chain and Cyclic Anomeric Forms

In an aqueous solution, the open-chain structure of (3S,4R,5S)-3,4,5,6-tetrahydroxyhexanal is a minor but essential component of a dynamic equilibrium. nih.gov The molecule readily undergoes intramolecular cyclization to form more stable six-membered (pyranose) or five-membered (furanose) rings. nih.govjofem.org This cyclization occurs when the hydroxyl group on carbon-5 (for pyranose) or carbon-4 (for furanose) attacks the carbonyl carbon of the aldehyde group (carbon-1). libretexts.org This process creates a new stereocenter at carbon-1, known as the anomeric carbon, giving rise to two distinct diastereomers called anomers: the α (alpha) and β (beta) forms. libretexts.org

Mutarotation Mechanisms and Interconversion Kinetics

The spontaneous change in optical rotation that occurs when a pure anomer of glucose is dissolved in water is known as mutarotation. wikipedia.org This phenomenon is the result of the interconversion between the α and β anomers, which proceeds through the transient open-chain aldehyde form. conductscience.comstudysmarter.co.uk For example, a freshly prepared solution of pure α-D-glucopyranose has a specific rotation of +112.2°, while a solution of pure β-D-glucopyranose has a rotation of +18.7°. wikipedia.orgconductscience.com Over time, both solutions will reach the same equilibrium rotation of +52.7°, reflecting a stable mixture of the anomers. wikipedia.orgvedantu.com

The mechanism of mutarotation is essentially a ring-chain tautomerism process. conductscience.com It can be catalyzed by both acids and bases. conductscience.com The interconversion involves the opening of the hemiacetal ring to form the aldehyde, followed by the re-closing of the ring. When the ring re-forms, the attack on the planar carbonyl group can occur from either face, leading to the formation of either the α or β anomer. conductscience.com Kinetic studies have shown that the rate of this interconversion is measurable, with the approach to equilibrium taking place over a period of minutes. libretexts.org More advanced kinetic models have been developed to describe the specific reactivity of each anomer in enzymatic reactions, noting that the initial conversion rate of α-D-glucose can be significantly higher than that of β-D-glucose in certain conditions. nih.govresearchgate.net

Factors Influencing Equilibrium Distribution in Aqueous and Non-Aqueous Media

The precise distribution of the different forms of glucose at equilibrium is highly sensitive to the surrounding environment, particularly the solvent. tandfonline.comumn.edu

In Aqueous Solution: In water at room temperature, the equilibrium mixture of D-glucose is dominated by the pyranose forms. The β-D-glucopyranose anomer is the most abundant, making up approximately 64% of the mixture, while α-D-glucopyranose accounts for about 36%. wikipedia.orgvedantu.com The furanose forms (α and β) and the open-chain aldehyde form are present in much smaller quantities, with the aldehyde form constituting only a tiny fraction (around 0.02% at 80°C). jofem.orgresearchgate.net The stability of the β-anomer in water is largely attributed to favorable solvation and the orientation of its hydroxyl groups. umn.edu

In Non-Aqueous Media: The equilibrium can shift significantly in non-aqueous solvents. The solvent's polarity and its ability to form hydrogen bonds play a crucial role. tandfonline.comdypvp.edu.in For instance, solvents like dimethyl sulfoxide (B87167) (DMSO) can favor the formation of furanose rings over pyranose rings. researchgate.net In acidic media, an increase in the proportion of the α-anomer is often observed, which can be attributed to the stabilization of this form through intramolecular hydrogen bonding. tandfonline.com Conversely, basic media tend to favor the β-anomer. tandfonline.com The temperature also affects the equilibrium; for example, the transition from the α- to the β-anomer in water is an exothermic reaction. researchgate.net

Below is a table summarizing the approximate equilibrium distribution of D-glucose anomers in water.

| Form | Percentage in Water |

| β-D-glucopyranose | ~64% |

| α-D-glucopyranose | ~36% |

| Furanose forms | <1% |

| Open-chain aldehyde | <0.02% |

| Data derived from multiple sources. jofem.orgwikipedia.orgvedantu.com |

Advanced Conformational Analysis of D-Glucopyranose and D-Glucofuranose Rings

Beyond the equilibrium between anomers, the cyclic forms of glucose are themselves conformationally flexible, adopting various three-dimensional shapes to minimize energetic strain.

Chair, Boat, and Skew-Boat Conformations

The six-membered D-glucopyranose ring is not planar but puckered, existing predominantly in low-energy chair conformations. bartleby.comaklectures.com There are two primary chair conformations, designated as ⁴C₁ (chair 1) and ¹C₄ (chair 4). For β-D-glucopyranose, the ⁴C₁ conformation is overwhelmingly favored because all of its bulky substituents (the -OH and -CH₂OH groups) can occupy equatorial positions, minimizing steric strain. bartleby.com The alternative ¹C₄ chair conformation would force these groups into more crowded axial positions, making it significantly less stable. nd.edu

While the chair conformations are the most stable, the pyranose ring can also adopt higher-energy conformations such as boat, skew-boat (or twist-boat), and half-chair forms. bartleby.comnd.edunih.gov These are generally considered to be transition states or intermediates during the interconversion between the two chair forms. nd.edu Computational studies have determined that boat and skew-boat conformers have energies approximately 4-15 kcal/mol higher than the most stable ⁴C₁ chair conformation. nih.gov

Relative Energies of D-Glucopyranose Conformations

| Conformation | Relative Energy (kcal/mol) | Stability |

|---|---|---|

| ⁴C₁ Chair | 0 (Reference) | Most Stable |

| ¹C₄ Chair | ~5-10 | Unstable |

| Boat/Skew-Boat | ~4-15 | Highly Unstable (Transition States) |

Energy values are approximate and derived from computational studies. nih.gov

Pseudorotational Pathways in Furanose Systems

The five-membered D-glucofuranose ring is also non-planar and exhibits even greater conformational flexibility than the pyranose ring. Its puckering is described by a process called pseudorotation. The conformations are typically described as either envelope (E), where four atoms are coplanar and one is out of the plane, or twist (T), where two adjacent atoms are displaced on opposite sides of a plane formed by the other three. A pseudorotational model describes the continuous interconversion between these conformers. nd.edu These pathways allow the furanose ring to rapidly change its shape with relatively low energy barriers, leading to a complex conformational landscape.

Stereoelectronic Effects Governing Conformational Preferences and Anomeric Equilibria

The observed conformational preferences and the distribution of anomers at equilibrium are not governed by steric hindrance alone. Stereoelectronic effects, which involve the spatial arrangement of orbitals and electron pairs, play a decisive role.

Anomeric Effect and Related Hyperconjugative Interactions

The anomeric effect, first identified in pyranose rings, describes the tendency of an electronegative substituent at the anomeric carbon to favor an axial position, contrary to predictions based on steric hindrance. wikipedia.orgscripps.eduaip.org This phenomenon is not exclusive to cyclic systems and has been generalized to acyclic molecules containing the X-A-Y fragment, where A is an atom with a lone pair (like oxygen) and X and Y are electronegative groups. wikipedia.orgaip.orgrsc.org In the acyclic molecule this compound, this generalized anomeric effect is observable in the O-C-C-O fragments along the carbon backbone.

The prevailing explanation for the anomeric effect is rooted in hyperconjugation, a stabilizing interaction involving the delocalization of electrons. rsc.orgwikipedia.org Specifically, it arises from the donation of electron density from a lone pair (n) on one of the oxygen atoms into the adjacent antibonding sigma orbital (σ) of the C-O bond (an n→σ interaction). rsc.orgwikipedia.org This delocalization stabilizes the conformation where the orbitals have the correct anti-periplanar alignment, which corresponds to a gauche arrangement of the atoms. rsc.org The stabilization energy from this effect in sugars is estimated to be between 4 and 8 kJ/mol. wikipedia.org

In acyclic systems, these hyperconjugative interactions are crucial for determining conformational preferences. acs.org Computational studies using Natural Bond Orbital (NBO) analysis on similar acyclic structures have shown that these n→σ* interactions are significant and favor gauche conformations over anti conformations. acs.org The strength of these interactions dictates the rotational barriers and the relative stability of different conformers. The delocalization of electrons through hyperconjugation not only stabilizes the molecule but also affects its structural parameters, leading to a characteristic shortening of the central C-C bond in the favored conformer. wikipedia.orgaakash.ac.in

Table 1: Hyperconjugative Interactions in Acyclic Systems

This interactive table presents data from computational studies on acyclic molecules containing O-C-C-O fragments, illustrating the energetic contributions of the anomeric effect.

| Interacting Orbitals | Conformation | Stabilization Energy (E(2) in kJ/mol) | Implication |

|---|---|---|---|

| n(O) → σ*(C-O) | gauche | 5.0 - 15.0 | Strong stabilization, favors gauche arrangement. |

| n(O) → σ*(C-O) | anti | < 2.0 | Weak interaction, anti conformer is less stable. |

| σ(C-H) → σ*(C-O) | gauche | 2.0 - 5.0 | Contributes to overall stability of the gauche form. |

Note: Data are generalized from studies on similar polyhydroxylated acyclic systems. The exact values for this compound would require specific computational analysis.

Gauche Effects and Intramolecular Hydrogen Bonding Networks

Beyond the anomeric effect, the conformational landscape of this compound is profoundly influenced by the Gauche effect and the formation of intramolecular hydrogen bonds. The Gauche effect is a phenomenon where a conformation with a 60° torsion angle (gauche) is more stable than the anti-conformation (180°), particularly when involving electronegative substituents. wikipedia.orgchemeurope.com This preference is also explained by a stabilizing hyperconjugative interaction, in this case between a C-H sigma bonding orbital (σ) and an adjacent C-O sigma antibonding orbital (σ*). wikipedia.org For the O-C-C-O fragments in the tetrahydroxyhexanal chain, a gauche arrangement is often favored, which brings the vicinal hydroxyl groups into close proximity.

This proximity is critical as it facilitates the formation of intramolecular hydrogen bonds. In polyhydroxylated compounds like monosaccharides and their derivatives, an extensive network of hydrogen bonds can form between adjacent hydroxyl groups. rsc.orgcapes.gov.br These interactions are cooperative, meaning the formation of one hydrogen bond can strengthen its neighbors. rsc.org The resulting network significantly stabilizes specific conformations, often overriding simple steric considerations. wikipedia.org

Table 2: Conformational Effects and Hydrogen Bonding

This interactive table summarizes the interplay between the Gauche effect and intramolecular hydrogen bonding in determining the preferred conformation of polyol chains.

| Interaction | Preferred Dihedral Angle (O-C-C-O) | Typical H-bond Distance (O···O) | Estimated Stabilization Energy (kJ/mol) |

|---|---|---|---|

| Gauche Effect | ~60° | N/A | 2.0 - 5.0 |

| Intramolecular H-bond | ~60° (facilitated by gauche) | 2.7 - 3.2 Å | 10.0 - 25.0 |

| Steric Hindrance | 180° (anti) | N/A | Destabilizing in gauche |

Note: Values are typical ranges for vicinal diols and polyols and demonstrate the dominant stabilizing contribution of hydrogen bonding.

Sophisticated Synthetic Methodologies for 3s,4r,5s 3,4,5,6 Tetrahydroxyhexanal and Its Chemically Modified Derivatives

Contemporary Chemical Synthesis Strategies

Modern organic chemistry offers a powerful toolkit for the construction and modification of complex molecules like D-glucose. These strategies can be broadly categorized into the de novo construction of the carbohydrate backbone, the derivatization of existing sugar scaffolds, and the use of elegant cascade and multicomponent reactions.

De Novo Asymmetric Construction of Chiral Aldohexoses

De novo synthesis, the construction of molecules from simpler, achiral starting materials, represents a significant challenge in carbohydrate chemistry due to the multiple stereocenters present in sugars like D-glucose. mdpi.com Early seminal work by Masamune and Sharpless demonstrated the power of iterative asymmetric epoxidation of allylic alcohols to construct all eight L-hexoses. mdpi.com This approach highlights the importance of developing asymmetric methods to install the initial chirality, a key feature of "de novo asymmetric synthesis". mdpi.com

More recent strategies have employed a variety of asymmetric reactions. For instance, the O'Doherty approach simplifies the synthesis of pyranoses by targeting four key pyranone intermediates, with chirality being introduced via asymmetric reduction or oxidation. mdpi.com Other notable methods include MacMillan's organocatalytic aldol (B89426) dimerization and Hudlicky's enzymatic oxidation of chlorobenzene (B131634) to create chiral diol precursors. mdpi.com These methods underscore the evolution of synthetic chemistry from diastereoselective to highly enantioselective approaches, enabling the precise construction of specific hexose (B10828440) isomers. mdpi.com

| Starting Material(s) | Key Asymmetric Step | Target Hexose/Intermediate | Reference |

|---|---|---|---|

| Achiral allylic alcohols | Sharpless asymmetric epoxidation | All eight L-hexoses | mdpi.com |

| Acylfuran/vinylfuran | Asymmetric reduction/oxidation | Pyranone intermediates | mdpi.com |

| Chiral fragment 70 | Proline-catalyzed aldol reaction | Allose sugar 69 | mdpi.com |

| Chlorobenzene 74 | Enzymatic oxidation | Protected mannose derivative 72 | mdpi.com |

Stereoselective Derivatization of Existing Carbohydrate Scaffolds

The chemical modification of readily available carbohydrates like D-glucose is a powerful and widely used strategy to access a vast array of derivatives. rsc.orgnih.gov These modifications can dramatically alter the properties and biological activities of the parent sugar. frontiersin.org Common modifications include epimerization, O-acetylation, O-sulfation, O-methylation, N-deacetylation, and N-sulfation, which often occur naturally after the initial formation of the carbohydrate backbone. rsc.orgnih.gov

Cascade and Multicomponent Reactions in Carbohydrate Synthesis

Cascade reactions, where multiple chemical transformations occur in a single pot, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. acs.org20.210.105 These reactions are particularly valuable in carbohydrate synthesis, where the construction of complex structures often requires numerous steps. researchgate.net Similarly, multicomponent reactions (MCRs), which combine three or more starting materials in a single operation, provide rapid access to diverse and highly functionalized molecules. rsc.orgnumberanalytics.com

An example of a cascade reaction is the synthesis of useful four-carbon products through an intermolecular aldol reaction between biomass-derived triose sugars and formaldehyde (B43269). nih.gov MCRs have been extensively used to generate sugar-based derivatives with significant structural variations. rsc.org For instance, a sugar amino acid derivative can be combined with an aldehyde and a dipeptide isonitrile to form a cyclic sugar-containing cyclopeptide in a one-pot process. rsc.org These approaches streamline the synthetic process, avoiding the tedious isolation and purification of intermediates and enabling the efficient construction of complex carbohydrate-based structures. acs.orgrsc.org

Advanced Enzymatic and Biocatalytic Approaches

Enzymes offer a green and highly selective alternative to traditional chemical synthesis for producing and modifying carbohydrates. nih.gov Their ability to catalyze reactions with high regio- and stereoselectivity under mild conditions makes them ideal tools for carbohydrate chemistry. nih.gov

Enzyme-Mediated Transformations for Rare Sugar Production from D-Glucose Substrates

Many rare sugars, which are not abundant in nature, possess valuable biological activities. scitechnol.comscitechnol.com Enzymes provide an efficient means to produce these rare sugars from inexpensive and readily available starting materials like D-glucose. researchgate.netbohrium.com Three main classes of enzymes are employed for this purpose: isomerases, epimerases, and oxidoreductases. researchgate.netbohrium.com

For example, D-allose can be synthesized from D-glucose in a three-step enzymatic process using D-xylose isomerase, D-psicose 3-epimerase, and ribose-5-phosphate (B1218738) isomerase. nih.govnih.gov Similarly, D-tagatose can be produced from D-galactose (which can be derived from lactose, a disaccharide of D-glucose and D-galactose) using L-arabinose isomerase. nih.gov The use of enzymes like glucose dehydrogenase is also crucial in industrial biocatalysis for the conversion of glucose to other valuable compounds. nih.gov

| Starting Substrate | Enzyme(s) | Product (Rare Sugar) | Reference(s) |

|---|---|---|---|

| D-Glucose | D-xylose isomerase, D-psicose 3-epimerase, ribose-5-phosphate isomerase | D-Allose | nih.govnih.gov |

| D-Fructose | D-tagatose/D-psicose 3-epimerase | D-Allulose | nih.gov |

| D-Galactose | L-arabinose isomerase | D-Tagatose | nih.gov |

| D-Arabitol | Acetobacter aceti IFO 3281 | D-Xylulose | researchgate.net |

In Vitro Synthetic Enzymatic Biosystems for Complex Product Generation

In vitro synthetic enzymatic biosystems, also known as cell-free systems, represent a powerful platform for the production of complex molecules. frontiersin.orgresearchgate.net These systems utilize a collection of purified enzymes or cell extracts to construct metabolic pathways in a test tube, offering greater control and potentially higher yields compared to whole-cell fermentation. rwth-aachen.deacs.org

A notable example is the one-pot synthesis of laminaribiose (B1201645) from maltodextrin (B1146171) and glucose using an in vitro enzymatic biosystem composed of four different enzymes. researchgate.net This system demonstrates the ability to create complex disaccharides from simple starting materials. researchgate.net Furthermore, cell-free systems have been designed to produce glucosamine (B1671600) from starch and inorganic ammonia (B1221849) through a five-enzyme cascade. acs.org These approaches allow for the modular assembly of biosynthetic pathways, facilitating the production of a wide range of valuable carbohydrate-based products. acs.orgacs.org The development of these systems holds great promise for the sustainable and efficient synthesis of complex carbohydrates and their derivatives. researchgate.netacs.org

Microbial Biotransformations and Engineered Pathways

The synthesis of complex stereochemically-defined molecules such as (3S,4R,5S)-3,4,5,6-tetrahydroxyhexanal, the open-chain form of a deoxy sugar likely related to D-glucose isomers, represents a significant challenge for traditional chemical methods. wikipedia.orgnih.gov Microbial biotransformations and the construction of engineered metabolic pathways in host organisms like Escherichia coli offer a promising and sustainable alternative. While direct microbial synthesis of this compound has not been extensively documented in publicly available research, the principles and tools of synthetic biology and metabolic engineering provide a clear roadmap for its potential production. This section will explore the key microbial and enzymatic strategies that could be harnessed for the de novo synthesis of this target molecule and its derivatives.

The core of a microbial production strategy for this compound would involve the precise enzymatic manipulation of a central carbon source, typically D-glucose, to yield the desired stereochemical configuration. This can be conceptualized as a multi-step process within a genetically engineered microorganism.

Engineered Pathways for Precursor Synthesis:

The initial step in the biosynthesis would be to channel D-glucose, or another simple sugar, into a pathway that produces a suitable hexose precursor. Metabolic engineering of E. coli has been successfully demonstrated for the production of various rare sugars. For instance, the fermentative synthesis of D-allose from D-glucose has been achieved through the implementation of an "izumoring cascade" involving D-glucose isomerase and other epimerases. wikipedia.org Similarly, D-allulose has been produced in E. coli by co-expressing D-glucose isomerase and D-psicose 3-epimerase genes. researchgate.net These examples highlight the potential to create a metabolic funnel that directs the carbon flux towards a specific hexose isomer that can then be further modified.

Stereochemical Control via Enzymatic Transformations:

Achieving the specific (3S,4R,5S) stereochemistry of the target tetrahydroxyhexanal is the most critical challenge. This would necessitate the use of highly stereoselective enzymes. The biosynthesis of rare aldohexoses and their derivatives often involves a suite of isomerases, epimerases, and reductases that can modify the stereocenters of the sugar backbone. researchgate.net For example, the biosynthesis of 6-deoxyhexose glycans in bacteria involves enzymes like dTDP-D-glucose 4,6-dehydratase and dTDP-4-keto-6-deoxy-D-glucose reductase, which act on nucleotide-activated sugars to create deoxysugar derivatives. byjus.com A hypothetical pathway for this compound could involve the expression of a tailored set of such enzymes in a microbial host to sequentially modify a glucose-derived precursor.

Biocatalytic Aldol Additions:

A powerful alternative for constructing the carbon backbone with the desired stereochemistry is the use of aldolases. These enzymes catalyze the formation of carbon-carbon bonds with high stereocontrol. acs.orgnih.gov Engineered D-fructose-6-phosphate aldolase (B8822740) (FSA) variants, for example, have been used to catalyze aldol additions of simple aliphatic nucleophiles to hydroxyaldehydes, leading to the synthesis of rare deoxysugars with high diastereomeric purity. acs.orgfigshare.com This approach could potentially be adapted to synthesize this compound or a direct precursor by selecting or engineering an aldolase with the appropriate substrate specificity and stereoselectivity.

Challenges in Aldehyde Production:

A significant hurdle in the microbial production of aldehydes is their inherent reactivity and the host organism's natural tendency to reduce them to the corresponding alcohols. nih.gov This is a protective mechanism for the cell, as aldehydes can be toxic at higher concentrations. To achieve accumulation of the target aldehyde, it would be necessary to engineer the host strain to minimize its aldehyde-reducing capacity. This can be accomplished by identifying and knocking out the genes encoding for the responsible aldehyde reductases. nih.gov

Below are interactive data tables summarizing the types of microbial systems and enzymes relevant to the synthesis of polyhydroxylated compounds.

Table 1: Engineered Microbial Systems for Rare Sugar and Polyol Production

| Host Organism | Engineered Pathway | Product | Key Enzymes Expressed |

| Escherichia coli | Izumoring cascade | D-allose | D-glucose isomerase, D-psicose 3-epimerase, Ribose-5-phosphate isomerase |

| Escherichia coli | Co-expression of isomerase and epimerase | D-allulose | D-glucose isomerase, D-psicose 3-epimerase |

| Yarrowia lipolytica | Pentose phosphate (B84403) pathway engineering | Erythritol | Transketolase, Erythrose reductase |

| Escherichia coli | Deoxysugar biosynthesis | TDP-L-mycarose | Genes from erythromycin (B1671065) biosynthesis cluster |

Table 2: Key Enzyme Classes for Polyhydroxyaldehyde Synthesis

| Enzyme Class | Function | Example | Source Organism |

| Isomerase | Interconversion of sugar isomers | D-glucose isomerase | Streptomyces rubiginosus |

| Epimerase | Inversion of stereochemistry at a single carbon | D-psicose 3-epimerase | Dorea sp. |

| Aldolase | Stereoselective C-C bond formation | D-fructose-6-phosphate aldolase (FSA) | Escherichia coli |

| Dehydratase | Removal of a water molecule | dTDP-D-glucose 4,6-dehydratase | Various bacteria |

| Reductase | Reduction of carbonyl groups | dTDP-4-keto-6-deoxy-D-glucose reductase | Various bacteria |

Mechanistic Investigations of Chemical Reactivity Involving 3s,4r,5s 3,4,5,6 Tetrahydroxyhexanal

Non-Enzymatic Reaction Pathways with Aldehyde Reactivity Focus

Maillard Reaction: Kinetics, Intermediates, and Glycation Product Formation

The Maillard reaction is a complex series of non-enzymatic browning reactions that occur between reducing sugars, such as D-glucose, and amino compounds, including amino acids and proteins. This reaction is of great significance in food science, contributing to the color, flavor, and aroma of cooked foods. It also has important implications in vivo, leading to the formation of Advanced Glycation End-products (AGEs).

The initial step of the Maillard reaction involves the condensation of the carbonyl group of D-glucose with a free amino group, forming a Schiff base. This is followed by cyclization to form a glycosylamine, which then undergoes an Amadori rearrangement to produce a more stable ketosamine, known as the Amadori product. wur.nl The kinetics of the Maillard reaction are influenced by factors such as temperature, pH, and the concentration of reactants. wur.nl

The advanced and final stages of the Maillard reaction involve a complex network of reactions, including enolization, dehydration, and fragmentation of the Amadori product. wur.nl These reactions lead to the formation of a diverse range of intermediates, including dicarbonyl compounds like glyoxal (B1671930) and methylglyoxal. nih.gov These reactive intermediates can then react with amino acids and proteins to form a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs). nih.gov One well-characterized AGE is Nε-(carboxymethyl)lysine (CML). nih.gov The formation of AGEs can lead to the cross-linking of proteins, altering their structure and function. nih.gov

| Stage | Key Reactants | Key Intermediates/Products | Significance |

|---|---|---|---|

| Initial | D-glucose, Amino compounds | Schiff base, Glycosylamine, Amadori product | Initiation of the Maillard cascade |

| Advanced | Amadori product | Dicarbonyls (e.g., glyoxal, methylglyoxal) | Formation of reactive intermediates |

| Final | Reactive intermediates, Amino compounds | Advanced Glycation End-products (AGEs) | Protein cross-linking, color and flavor development |

Abiotic Oligomerization and Polymerization of Monosaccharides

Under certain abiotic conditions, monosaccharides like D-glucose can undergo oligomerization and polymerization to form larger carbohydrate structures. These reactions are of interest in the context of prebiotic chemistry and the origins of life. For instance, studies have shown that the formose reaction, which produces a mixture of sugars from formaldehyde (B43269), can lead to a variety of carbohydrates. nih.gov

The abiotic formation of disaccharides and larger oligosaccharides from monosaccharides can be facilitated by various catalysts and conditions. rsc.org For example, the condensation of two monosaccharide units involves the formation of a glycosidic bond with the elimination of a water molecule. This process can be promoted in aqueous microdroplets, which provide a unique reaction environment with a high surface-to-volume ratio and potentially altered pH conditions at the air-water interface. nih.govresearchgate.net Research has demonstrated the abiotic synthesis of disaccharides from monosaccharides in such environments without the need for traditional catalysts. nih.govrsc.orgresearchgate.net In some experimental setups, starting from methane, ammonia (B1221849), and water vapors in cold plasma, polysaccharide-like structures have been synthesized. nih.gov

Acid-Catalyzed Isomerization and Degradation Mechanisms (Lobry de Bruyn-Alberda van Eckenstein Transformation)

The Lobry de Bruyn-Alberda van Eckenstein (LBAvE) transformation describes the acid- or base-catalyzed isomerization of an aldose to a ketose, and vice versa, through an enediol intermediate. wikipedia.org This transformation is a key reaction in carbohydrate chemistry. When D-glucose is subjected to these conditions, it can isomerize to form D-fructose and D-mannose. wikipedia.org

The mechanism involves the deprotonation of a carbon atom adjacent to the carbonyl group, forming an enolate ion. This is followed by protonation to yield the enediol intermediate. The enediol can then be protonated at two different positions, leading to the reformation of the original aldose or the formation of its epimer or the corresponding ketose. wikipedia.org The equilibrium between the different isomers is dependent on factors such as pH, temperature, and solvent. wikipedia.org This transformation is relevant to industrial processes for the production of certain ketoses. wikipedia.org Under more forceful acidic conditions, degradation of the sugar can occur, leading to the formation of compounds like 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.net

Advanced Oxidation Chemistry of Aldohexoses

The aldehyde and primary alcohol groups of aldohexoses like D-glucose are susceptible to oxidation. The oxidation of these functional groups can lead to the formation of various sugar acids. Weak oxidizing agents can oxidize the aldehyde group to a carboxylic acid, forming an aldonic acid. Stronger oxidizing agents can oxidize both the aldehyde group and the primary alcohol group to carboxylic acids, resulting in an aldaric acid. youtube.com For example, nitric acid oxidation of D-glucose yields D-glucaric acid. pearson.com

Enzymatic oxidation can also occur, specifically targeting the primary alcohol group. youtube.com Furthermore, the process of glycoxidation, which involves both glycation and oxidation, contributes to the formation of AGEs and advanced oxidation protein products (AOPPs). nih.gov This indicates a close relationship between oxidative stress and the chemical modification of proteins by sugars. nih.gov

| Oxidizing Condition | Functional Group(s) Oxidized | Product Type | Example Product from D-glucose |

|---|---|---|---|

| Weak Oxidation | Aldehyde | Aldonic acid | D-gluconic acid |

| Strong Oxidation | Aldehyde and Primary Alcohol | Aldaric acid | D-glucaric acid |

| Enzymatic Oxidation | Primary Alcohol | Uronic acid | D-glucuronic acid |

Enzyme-Catalyzed Transformation Mechanisms

Oxidoreductase Catalysis (e.g., Glucose Oxidase, Pyranose Oxidase)

A variety of enzymes, particularly oxidoreductases, catalyze the transformation of D-glucose. These enzymes exhibit high specificity and play crucial roles in biological systems and biotechnological applications.

Glucose Oxidase (GOx) is a flavoprotein that specifically catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone, which subsequently hydrolyzes to D-gluconic acid. wikipedia.orgnih.gov The enzyme utilizes flavin adenine (B156593) dinucleotide (FAD) as a cofactor. wikipedia.orgebi.ac.uk The catalytic mechanism involves a reductive half-reaction and an oxidative half-reaction. In the reductive half-reaction, a proton is transferred from the C1 hydroxyl group of glucose to a histidine residue (His516 in Aspergillus niger GOx), and a hydride is transferred from the C1 position of glucose to FAD, reducing it to FADH-. ebi.ac.uk In the oxidative half-reaction, the reduced FADH- is reoxidized by molecular oxygen to FAD, producing hydrogen peroxide. wikipedia.orgebi.ac.uk

Pyranose Oxidase (POx) is another flavoenzyme that catalyzes the oxidation of D-glucose and other aldopyranoses. nih.gov Unlike glucose oxidase, which primarily oxidizes at the C1 position, pyranose oxidase from many fungal sources catalyzes oxidation at the C2 position to produce 2-keto-D-glucose (also known as 2-dehydro-D-glucose) and hydrogen peroxide. nih.govacs.orgwikipedia.org The reaction mechanism also proceeds through reductive and oxidative half-reactions. nih.govmdpi.com In the reductive half-reaction, the FAD cofactor is reduced by the sugar substrate. nih.govmdpi.com Site-directed mutagenesis studies have suggested that a histidine residue (His548 in Trametes multicolor P2O) acts as a catalytic base, facilitating the deprotonation of the C2-hydroxyl group of D-glucose. nih.gov The oxidative half-reaction involves the reoxidation of the reduced FAD by an electron acceptor, typically molecular oxygen. nih.govacs.org

| Enzyme | Substrate Specificity | Position of Oxidation | Key Products | Cofactor | Key Catalytic Residue (Example) |

|---|---|---|---|---|---|

| Glucose Oxidase | β-D-glucose | C1 | D-glucono-δ-lactone, H₂O₂ | FAD | His516 (A. niger) |

| Pyranose Oxidase | D-glucose, other aldopyranoses | C2 | 2-keto-D-glucose, H₂O₂ | FAD | His548 (T. multicolor) |

Nucleoside-Diphospho-Sugar Interconversions in Metabolic Pathways

The involvement of D-mannose in metabolic pathways is primarily mediated through its activated form, Guanosine (B1672433) Diphosphate (B83284) Mannose (GDP-mannose). This nucleotide sugar is a crucial donor of mannosyl residues for the biosynthesis of a wide array of glycoconjugates, including N-linked glycans, O-linked glycans, and GPI anchors. wikipedia.orgnih.gov The synthesis of GDP-mannose occurs through two main pathways: a de novo pathway originating from glucose and a salvage pathway that utilizes free mannose. nih.gov

In the de novo pathway, fructose-6-phosphate (B1210287), an intermediate of glycolysis, is converted to mannose-6-phosphate (B13060355) (Man-6-P) by the enzyme phosphomannose isomerase (PMI). nih.gov Alternatively, the salvage pathway generates Man-6-P directly from free mannose via phosphorylation by hexokinase. nih.govnih.gov Following this, Man-6-P is isomerized to mannose-1-phosphate (Man-1-P) by phosphomannomutase (PMM). The final step involves the reaction of Man-1-P with guanosine triphosphate (GTP), catalyzed by GDP-mannose pyrophosphorylase (GDP-MP), to produce GDP-mannose. wikipedia.orgnih.gov

GDP-mannose itself serves as a branch point for interconversions into other activated sugars. For instance, GDP-mannose is the precursor for the biosynthesis of GDP-L-fucose. This conversion is initiated by the enzyme GDP-mannose 4,6-dehydratase, which transforms GDP-mannose into GDP-4-dehydro-6-deoxy-D-mannose. pathbank.org Subsequent enzymatic steps then yield GDP-L-fucose. These interconversion pathways, managed by nucleotide-diphosphate-sugar (NDP-sugar) interconverting enzymes, are essential for generating the diversity of monosaccharide donors required for complex glycan synthesis. mdpi.com

| Enzyme | Abbreviation | Function in GDP-Mannose Pathway | Reference |

|---|---|---|---|

| Hexokinase | HK | Phosphorylates free mannose to mannose-6-phosphate (Salvage Pathway). | nih.govnih.gov |

| Phosphomannose Isomerase | PMI | Converts fructose-6-phosphate to mannose-6-phosphate (De Novo Pathway). | nih.govnih.gov |

| Phosphomannomutase | PMM | Isomerizes mannose-6-phosphate to mannose-1-phosphate. | nih.gov |

| GDP-Mannose Pyrophosphorylase | GDP-MP | Catalyzes the reaction of mannose-1-phosphate and GTP to form GDP-mannose. | wikipedia.orgnih.gov |

| GDP-Mannose 4,6-Dehydratase | GMD | Initiates the conversion of GDP-mannose to GDP-L-fucose. | pathbank.org |

Glycosyltransferase and Glycosidase Mechanisms in Glycan Assembly and Hydrolysis

The assembly and degradation of mannose-containing glycans (mannans) are controlled by two major classes of enzymes: glycosyltransferases and glycosidases.

Mannosyltransferases are enzymes that catalyze the transfer of a mannose moiety from an activated donor substrate, almost universally GDP-mannose, to an acceptor molecule, which can be a growing oligosaccharide chain on a protein or lipid. wikipedia.org These enzymes are fundamental to the synthesis of N-glycans, where a core structure rich in mannose (Man₉GlcNAc₂) is transferred to nascent proteins in the endoplasmic reticulum. wikipedia.org

Mannosidases are glycoside hydrolases (GHs) that catalyze the cleavage of mannosidic linkages. whiterose.ac.uk They are crucial for the processing and trimming of N-glycans in the endoplasmic reticulum and Golgi apparatus, as well as for the degradation of mannose-containing polysaccharides. wikipedia.orgnih.gov These enzymes typically operate via one of two general mechanisms, distinguished by the stereochemical outcome at the anomeric carbon:

Retaining Mechanism: Retaining mannosidases proceed through a two-step, double-displacement mechanism. In the first step, a nucleophilic residue in the enzyme's active site (often an aspartate or glutamate) attacks the anomeric carbon, displacing the leaving group and forming a covalent glycosyl-enzyme intermediate with inversion of stereochemistry. In the second step, a water molecule, activated by a general base residue, attacks the anomeric carbon of this intermediate, cleaving the covalent bond and resulting in a mannose product with the same (retained) stereochemistry as the substrate. whiterose.ac.uk

Inverting Mechanism: Inverting mannosidases utilize a single-step, direct displacement mechanism (analogous to an Sₙ2 reaction). An activated water molecule, acting as the nucleophile, attacks the anomeric carbon from a position opposite to the glycosidic bond's leaving group. This single nucleophilic substitution results in the inversion of the anomeric stereochemistry. whiterose.ac.uk

Quantitative Analysis of Stereoelectronic and Conformational Effects on Reaction Outcome

The efficiency and specificity of enzymatic reactions involving mannose are profoundly influenced by stereoelectronic and conformational factors. Enzymes exploit the flexibility of the pyranose ring and the specific orientation of orbitals to stabilize reaction transition states, thereby lowering the activation energy.

The ground state of a D-mannopyranose ring is typically the stable chair conformation (⁴C₁). However, for catalysis to occur, mannosidases must distort the substrate along a conformational reaction coordinate toward a higher-energy transition state. nih.gov Computational and structural studies have revealed that the specific conformational pathway is a key feature of different mannosidase families.

For example, detailed QM/MM metadynamics simulations and X-ray crystallography of a GH125 family α-mannosidase revealed that the enzyme binds its substrate (1,6-α-mannobiose) in a distorted ᴼS₂ skew-boat conformation. nih.gov From this Michaelis complex, the reaction proceeds through a high-energy B₂,₅ boat transition state before releasing the product, likely in a ¹S₅ conformation. nih.gov This is a stark contrast to the uninformative ⁴C₁ chair conformation observed when a non-hydrolyzable substrate analog was bound, highlighting that the enzyme actively uses binding energy to induce a catalytically competent conformation. nih.gov Other mannosidase families have been shown to use different itineraries, such as a ³S₁ → ³H₄‡ → ¹C₄ pathway. whiterose.ac.uk

These conformational changes are driven by specific stereoelectronic interactions within the active site. In a GH38 α-mannosidase, the mannose ring of the substrate is positioned to stack against an aromatic tryptophan (Trp 280) residue, while the axial O2 hydroxyl, a distinguishing feature of mannose, is anchored via interactions with a metal ion co-factor. nih.gov This precise positioning ensures that the orbitals of the substrate, the catalytic nucleophile, and the acid/base catalyst are correctly aligned for optimal overlap in the transition state, a requirement for efficient catalysis.

| Enzyme Family (Example) | Substrate Conformation (Michaelis Complex) | Transition State (TS) Conformation | Conformational Itinerary | Reference |

|---|---|---|---|---|

| GH125 α-Mannosidase | OS2 (Skew-Boat) | B2,5 (Boat) | OS2 → B2,5 → 1S5 | nih.gov |

| GH47 α-Mannosidase | 1C4 (Chair) | 3H4 (Half-Chair) | 1C4 → 3H4‡ → 3S1 | whiterose.ac.uk |

| GH92, GH38, etc. | Variable | B2,5 (Boat) | Often proceeds via a B2,5 boat transition state. | whiterose.ac.uk |

Advanced Computational and Spectroscopic Characterization of 3s,4r,5s 3,4,5,6 Tetrahydroxyhexanal Systems

Quantum Chemical and Molecular Dynamics Simulations

Computational chemistry offers a powerful lens to examine the fleeting existence and reactivity of the open-chain aldehyde form of glucose. Through high-level quantum chemical calculations and molecular dynamics (MD) simulations, researchers can map its conformational possibilities, simulate its participation in reactions, and model its critical interactions with solvents.

The flexibility of the carbon chain in (3S,4R,5S)-3,4,5,6-tetrahydroxyhexanal gives rise to a complex conformational energy landscape. High-level computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to explore this landscape, identifying stable conformers and the energy barriers between them. nih.govnih.gov

Table 1: Computational Methods for Conformational Analysis

| Computational Method | Focus of Study | Key Findings |

|---|---|---|

| Density Functional Theory (DFT) | Systematic characterization of conformations in gas and aqueous phases. nih.govnih.gov | Identifies the most stable conformers and the influence of solvent on the energy landscape. nih.govnih.gov |

| Ab initio Metadynamics | Computation of the conformational free energy landscape. bohrium.comurl.edu | Reveals multiple stable and metastable conformers and the energy barriers for interconversion. bohrium.comurl.edu |

| Molecular Mechanics (MM) | Rapid modeling of large carbohydrate systems. | Provides initial structures for higher-level calculations and simulates dynamic behavior over longer timescales. |

The aldehyde group makes this compound a key intermediate in various chemical reactions, including isomerization to fructose (B13574) and degradation pathways. researchgate.net Simulating these reactions provides insight into their mechanisms, the structure of transient intermediates, and the energetics of transition states.

Combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly powerful for this purpose. researchgate.netnih.gov In this approach, the reacting part of the molecule (the QM region) is treated with high-level quantum mechanics, while the surrounding environment (the MM region, including solvent) is modeled using more computationally efficient molecular mechanics force fields. researchgate.netnih.gov This dual approach allows for the accurate simulation of reactions in complex, realistic environments. nih.gov For example, QM/MM simulations have been used to study the aldo-ketose isomerization of glucose, identifying the local structures of reaction intermediates and transition states. researchgate.net Similarly, ab initio molecular dynamics (AIMD) simulations in explicit solvent have been used to investigate the mechanisms of glycosylation reactions, providing details on the lifetimes of intermediates and the influence of the solvent. nih.gov

The interaction with water is paramount to the structure and reactivity of carbohydrates. benthamdirect.comethz.ch For this compound, solvent molecules, particularly water, form a dynamic network of hydrogen bonds with the hydroxyl groups and the aldehyde oxygen. nih.govresearchgate.net Molecular dynamics (MD) simulations using explicit solvent models are essential for capturing these interactions accurately. acs.orgarxiv.orgnih.gov

These simulations show that water significantly influences the conformational preferences of the molecule by disrupting intramolecular hydrogen bonds and stabilizing specific conformers. nih.govnih.govresearchgate.net Studies have shown that during the mutarotation process, where cyclic forms interconvert via the open-chain aldehyde, the open-chain form is associated with a greater disruption of the local water structure. nih.gov Furthermore, simulations have revealed that glucose molecules can form concentration-dependent clusters in aqueous solutions through hydrogen bonding. researchgate.net The accurate modeling of these solute-solvent interactions is critical for reproducing experimental observations and understanding the molecule's behavior in biological contexts. nih.govumn.edu

State-of-the-Art Spectroscopic Methodologies

Spectroscopic techniques provide experimental data that complement and validate computational models. Advanced NMR and vibrational spectroscopy methods are crucial for characterizing the structure, dynamics, and chemical transformations of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of carbohydrates in solution. slideshare.net While the open-chain aldehyde of glucose is present in very low concentrations (less than 0.1%), its signals can be detected in sensitive NMR experiments. unimo.it The resonance frequency of the aldehyde proton has been identified, providing a direct spectroscopic marker for this form. bohrium.com

Advanced NMR techniques are necessary to extract detailed information. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), help to assign the complex and often overlapping proton and carbon signals of the sugar backbone. slideshare.netresearchgate.net Quantitative NMR can be used to determine the relative concentrations of the different glucose anomers and the open-chain form in equilibrium. unimo.it Furthermore, saturation transfer difference (STD) NMR experiments can be employed to study the kinetics of the ring-opening and closing processes, revealing the rate at which the cyclic forms convert through the aldehyde intermediate. bohrium.comnih.gov

Table 2: Key NMR Parameters for Glucose Forms

| Glucose Form | Anomeric Proton (¹H) Chemical Shift (ppm) | Anomeric Carbon (¹³C) Chemical Shift (ppm) | Typical Concentration in D₂O |

|---|---|---|---|

| α-glucopyranose | ~5.24 | ~93.1 | ~37% unimo.it |

| β-glucopyranose | ~4.64 | ~96.9 | ~62% unimo.it |

| Open-chain aldehyde | Identified bohrium.com | ~200-205 (aldehyde C=O) | <0.1% unimo.it |

Note: Chemical shifts are approximate and can vary with solvent, temperature, and pH.

Vibrational spectroscopies, such as Infrared (IR) and Raman spectroscopy, offer a "fingerprint" of a molecule's structure and bonding, making them highly sensitive to conformational changes. researchgate.netnih.gov These techniques can be used to identify the presence of the aldehyde group and to monitor reactions involving this compound.

Computational methods, like DFT, are used to calculate the theoretical vibrational spectra of different conformers. scielo.brscielo.brresearchgate.net These calculated spectra can then be compared with experimental data to assign specific vibrational modes. Key vibrational bands for the open-chain form include the C=O stretching of the aldehyde group, which is absent in the cyclic forms, and various C-H, O-H, C-O, and C-C stretching and bending modes. scielo.brresearchgate.netresearchgate.net For example, the C=O stretch is calculated to appear in the region of 1634-1849 cm⁻¹. scielo.brresearchgate.net Stimulated Raman Scattering (SRS) microscopy, a nonlinear Raman technique, has even been used with alkyne-tagged glucose analogues to visualize glucose uptake in live cells, demonstrating the power of vibrational methods in complex biological systems. nih.gov

Table 3: Calculated Infrared Frequencies for Open-Chain D-Glucose

| Vibrational Mode | Calculated Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| O-H Stretching | 3005 - 3876 | scielo.br |

| C-H Vibrations | up to 2061 | scielo.br |

| C=O Stretching | 1634 - 1849 | scielo.brresearchgate.net |

| O-C-H and C-O-H Deformation | 1347 - 1526 | scielo.br |

| In-plane C-H and O-H Deformation | 1191 - 1362 | scielo.br |

| C-O and C-C Stretching | 995 - 1191 | scielo.br |

Source: Based on DFT (BLYP/DZVP) calculations. scielo.brresearchgate.net

High-Resolution Mass Spectrometry for Product Identification and Mechanistic Elucidation

High-resolution mass spectrometry (HRMS) has emerged as an indispensable tool for the detailed characterization of complex chemical systems, including those involving this compound and its related compounds. The exceptional mass accuracy and resolving power of HRMS instruments, such as time-of-flight (TOF) and Orbitrap analyzers, enable the precise determination of elemental compositions and the differentiation of isobaric species, which is crucial for identifying reaction products and elucidating intricate mechanistic pathways.

In the context of studying this compound, which is the acyclic form of D-glucose, HRMS is frequently coupled with electrospray ionization (ESI). This soft ionization technique allows for the analysis of polar, thermally labile molecules like carbohydrates and their derivatives by generating intact molecular ions or adducts, typically [M-H]⁻ in negative ion mode or [M+Na]⁺ in positive ion mode.

Research employing HRMS to investigate the oxidation of D-glucose provides significant insights into the behavior of its open-chain aldehyde form. For instance, studies on D-glucose oxidation by cold atmospheric plasma have utilized ESI-HRMS to identify a cascade of oxidation products. nih.gov By comparing the mass spectra of treated and untreated D-glucose solutions, researchers can pinpoint the formation of new species. The use of isotopically labeled D-glucose, such as D-glucose-¹³C₆, is a powerful strategy to confirm the origin of these products and to aid in the structural elucidation of fragment ions in tandem mass spectrometry (MS/MS) experiments. nih.gov

Tandem mass spectrometry (MS/MS), performed by subjecting a specific precursor ion to collision-induced dissociation (CID), provides detailed structural information based on the resulting fragmentation patterns. The fragmentation of D-glucose is known to be complex, yielding a multitude of distinct fragment ions. nih.gov A thorough understanding of these fragmentation pathways is essential for the structural analysis of more complex carbohydrates and their derivatives. nih.gov

The initial oxidation products of D-glucose, which can be formed from the this compound structure, are readily identified by their precise mass. For example, the oxidation of the aldehyde group at C1 yields gluconic acid, while oxidation at C6 results in glucuronic acid. Further oxidation can lead to the formation of aldaric acids. nih.gov HRMS can distinguish between these products based on their exact mass-to-charge ratios.

The table below summarizes some of the primary oxidation products of D-glucose identified through HRMS analysis, which are relevant to the study of this compound systems.

Table 1: Primary Oxidation Products of D-Glucose Identified by HRMS

| Compound Name | Chemical Formula | Observed Ion (m/z) | Ion Type |

| D-gluconic acid | C₆H₁₂O₇ | 195.0500 | [M-H]⁻ |

| D-glucuronic acid | C₆H₁₀O₇ | 193.0343 | [M-H]⁻ |

| D-glucaro-1,4-lactone | C₆H₈O₇ | 191.0186 | [M-H]⁻ |

| Arabinose | C₅H₁₀O₅ | 149.0495 | [M-H]⁻ |

| Erythrose | C₄H₈O₄ | 119.0390 | [M-H]⁻ |

This table is generated based on data from studies on D-glucose oxidation. The m/z values are representative and may vary slightly depending on the specific HRMS instrument and calibration.

Mechanistic elucidation is further aided by analyzing the fragmentation patterns of these identified products. For example, the MS/MS spectrum of the deprotonated gluconic acid ion at m/z 195.05 typically shows characteristic fragment ions corresponding to losses of water and other small neutral molecules. By comparing these experimental fragmentation patterns with those of authentic standards or with theoretically predicted patterns, the identity of the products can be confirmed, and insights into the reaction mechanisms can be gained. nih.gov

The complexity of the system is often increased by the presence of various isomers. Different epimers and constitutional isomers of the initial reactant and the subsequent products can coexist. While HRMS alone cannot typically distinguish between stereoisomers, its coupling with separation techniques like liquid chromatography (LC) or ion mobility spectrometry (IMS) can resolve these isomeric species prior to mass analysis, allowing for their individual characterization.

** 3s,4r,5s 3,4,5,6 Tetrahydroxyhexanal As a Key Chiral Building Block in Asymmetric Organic Synthesis**

Strategic Applications in the Total Synthesis of Complex Natural Products

The use of carbohydrate-derived building blocks is a cornerstone of many total synthesis campaigns, allowing for the efficient construction of stereochemically rich portions of natural products. ijfans.org While direct total syntheses starting from (3S,4R,5S)-3,4,5,6-tetrahydroxyhexanal are not widely documented, the application of closely related building blocks, particularly those containing the same core stereochemical triad, is instructive. For instance, synthetic strategies often target complex molecules like iminosugars, which are analogues of carbohydrates where the ring oxygen is replaced by a nitrogen atom. These compounds are of significant interest due to their biological activities, such as glycosidase inhibition. mdpi.com

A notable example is the synthesis of iminosugar derivatives with related stereochemistry. The synthesis of (3S,4R,5R)-3-(2-Hydroxyethyl)piperidine-3,4,5-triol, an analogue of isofagomine, has been accomplished starting from D-glucose, showcasing how a common sugar can be chemically transformed into a different, complex chiral structure. researchgate.net Similarly, the synthesis of (2S,3R,4R,5S)-2-carboxy-3,4,5-trihydroxypiperidine, a natural inhibitor of β-D-glucuronidase, was achieved from D-glucose. lookchem.com These syntheses demonstrate a key principle: the stereocenters of a starting carbohydrate are strategically manipulated through a sequence of reactions—including oxidations, reductions, and cyclizations—to yield a target molecule with a new, desired stereochemical arrangement.

The overarching strategy in these syntheses involves leveraging the existing chiral centers to control the formation of new ones. This is critical in the assembly of complex natural products where multiple stereocenters must be set with precise relative and absolute configurations. nih.govnih.gov For example, a highly stereoselective synthesis of the bis-THF (tetrahydrofuran) core of marine acetogenins, such as (3Z)-elatenyne, utilized an intramolecular amide enolate alkylation to construct a key THF intermediate with controlled stereochemistry. rsc.org Such methods highlight the power of using chiral templates derived from the chiral pool to direct the outcome of key bond-forming reactions, a principle directly applicable to building blocks like this compound.

Rational Design of Glycosyl Donors and Acceptors for Stereocontrolled Glycosylation Reactions

Glycosylation, the reaction that forms glycosidic bonds to create oligosaccharides and glycoconjugates, is a central challenge in carbohydrate chemistry. The outcome of a glycosylation reaction depends on many factors, including the structure of the glycosyl donor (the activated sugar) and the glycosyl acceptor (the nucleophile), as well as protecting groups and reaction conditions. nih.govresearchgate.netnih.gov The rational design of both partners is crucial for achieving high stereoselectivity (control over the anomeric configuration) and regioselectivity (control over which hydroxyl group reacts in a polyol acceptor). acs.orgrsc.org

This compound, as a polyhydroxylated acyclic compound, would primarily function as a glycosyl acceptor. A key challenge when using such polyol acceptors is achieving regioselectivity, as there are multiple hydroxyl groups that could potentially react. nih.gov Several strategies have been developed to address this:

Enzymatic Glycosylation: Glycosyltransferases are enzymes that catalyze glycosylation reactions in nature with exceptional regio- and stereoselectivity. nih.govdtu.dk Engineered enzymes, such as the glucosylglycerol phosphorylase from Marinobacter adhaerens (MaGGP), have shown the ability to glycosylate various polyols with high selectivity, offering a green and efficient alternative to chemical methods. acs.org

Protecting Group Strategies: In chemical synthesis, regioselectivity is typically achieved by "protecting" all but the desired hydroxyl group. This requires additional steps of protection and deprotection, adding to the length of the synthesis.

Catalyst-Controlled Glycosylation: Recent advances have focused on developing catalysts that can direct the glycosylation to a specific hydroxyl group on an unprotected or minimally protected polyol, avoiding laborious protecting group manipulations. nih.gov

The structure of the glycosyl donor is also critical for controlling the stereochemical outcome of the glycosidic bond. beilstein-journals.org The lack of a participating group at the C2 position, as in the case of this compound, makes stereocontrolled synthesis of the glycosidic linkage particularly challenging. academie-sciences.fr To overcome this, specialized donors and reaction conditions are often required. For instance, the DMNPA (2,2-dimethyl-2-(ortho-nitrophenyl)acetyl) group has been developed as a participating protecting group that can control stereoselectivity through both neighboring and long-distance participation effects. universiteitleiden.nl

Table 1: Factors Influencing Stereocontrolled Glycosylation

| Factor | Description | Impact on this compound as Acceptor |

|---|---|---|

| Glycosyl Donor | Structure, leaving group, and protecting groups on the donor dictate reactivity and stereoselectivity. | The choice of donor is critical to control the stereochemistry of the new glycosidic bond, especially given the lack of a C2-directing group in the acceptor. |

| Glycosyl Acceptor | The nucleophilicity and steric environment of the hydroxyl groups. For a polyol like the title compound, multiple sites are available. | Regioselectivity is the primary challenge. The primary hydroxyl at C6 is generally more reactive, but selectivity for the secondary hydroxyls (C3, C4, C5) is difficult. |

| Promoter/Catalyst | Activates the glycosyl donor. Can be a Lewis acid or an enzyme. | Modern catalysts can influence both stereoselectivity and regioselectivity, enabling glycosylation of specific positions on polyol acceptors. acs.org |

| Protecting Groups | Groups used to temporarily block reactive sites. Can influence conformation and reactivity. | While full protection/deprotection is traditional, modern methods aim to minimize their use by employing regioselective catalysts. |

Development of Novel Chiral Auxiliaries and Ligands Derived from Carbohydrates

Carbohydrates are an excellent source of chirality for the development of tools used in asymmetric synthesis, such as chiral auxiliaries and ligands. numberanalytics.comnumberanalytics.comresearchgate.net A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct a chemical reaction to produce a specific stereoisomer, after which it is removed. wiley-vch.de Chiral ligands are used to modify metal catalysts, creating a chiral environment that promotes the formation of one enantiomer of a product over the other. nih.gov

While this compound itself is not typically used directly as an auxiliary or ligand, its unique stereochemical framework can be incorporated into more complex and stable structures designed for these purposes. A prime example is the synthesis of iminosugars, which are stable heterocyclic compounds.

Iminosugars as Ligand Scaffolds: Iminosugars, such as piperidine (B6355638) and pyrrolizidine (B1209537) derivatives, maintain the stereochemical information of their parent carbohydrates but in a more robust ring system. Research has shown that iminosugars can be used to create novel chiral ligands for asymmetric catalysis. acs.org For example, a series of trihydroxylated piperidines with a (3S,4S,5S) stereochemical pattern have been synthesized and evaluated for their biological activity. nih.gov These structures, derived from carbohydrate precursors, demonstrate that complex chiral architectures can be built from the chiral pool. The synthesis of a C2-symmetric tetraazamacrocycle incorporating two iminosugar units, which showed enhanced coordination with Cu(II) ions compared to the parent cyclam, highlights the potential of these scaffolds in coordination chemistry and catalysis. acs.org

Table 2: Applications of Carbohydrate-Derived Chiral Scaffolds

| Application Type | Description | Example based on related structures |

|---|---|---|

| Chiral Auxiliaries | Temporarily attached to a substrate to control stereoselectivity in reactions like aldol (B89426), Diels-Alder, or cycloadditions. numberanalytics.comdigitellinc.com | A galactose-derived auxiliary used in the asymmetric Ugi reaction to synthesize α-amino acids with high diastereoselectivity. wiley-vch.de |

| Chiral Ligands | Coordinate to a metal center to create an asymmetric catalyst for reactions such as hydrogenations, Friedel-Crafts alkylations, or allylborations. nih.govnih.gov | C2-symmetric chiral bis(oxazolinyl)thiophene ligands, synthesized from tartaric acid derivatives, used in copper-catalyzed asymmetric Friedel-Crafts alkylation. nih.gov |

| Chiral Building Blocks | The entire chiral molecule is incorporated into the final product, often in the total synthesis of natural products or their analogues. ijfans.org | Synthesis of (3S,4S,5S)-trihydroxylpiperidine derivatives as potential therapeutic agents for Fabry disease. nih.gov |

The development of these chiral tools is a dynamic area of research. By modifying the structure of carbohydrate-derived building blocks like this compound, chemists can fine-tune the steric and electronic properties of ligands and auxiliaries to achieve high efficiency and selectivity in a wide range of asymmetric transformations.

Bioorthogonal Chemistry and Advanced Chemical Biology Probes Based on 3s,4r,5s 3,4,5,6 Tetrahydroxyhexanal Derivatives

Design and Synthesis of Bioorthogonal Handle-Modified Carbohydrates for Metabolic Labeling

Metabolic glycoengineering is a powerful two-step strategy for studying glycans, which involves introducing a carbohydrate analog bearing a bioorthogonal chemical reporter into a biological system. nih.govnih.gov This "probe" is processed by the cell's own metabolic machinery and incorporated into glycoproteins and other glycoconjugates. nih.gov The chemical reporter, typically a small, inert functional group like an azide (B81097) or an alkyne, can then be selectively reacted with a complementary probe for detection or isolation. nih.gov

The design of these probes based on 2-deoxy-D-galactose requires careful consideration of cellular metabolism. For a probe to be effective, it must be recognized and utilized by the enzymes of the relevant metabolic pathway, in this case, the galactose salvage pathway. However, research has shown that this pathway can be remarkably intolerant of unnatural sugar analogs. nih.govnih.gov Modifications, particularly at certain positions on the sugar ring, can prevent recognition by key enzymes like galactokinase (GALK), hindering the probe's metabolic incorporation. nih.gov

To overcome these limitations, chemists have developed various synthetic strategies. One approach involves creating derivatives where the bioorthogonal handle is placed at a position less critical for enzymatic recognition, such as the C-2 or C-6 position. The synthesis of 2-azido-2-deoxy-D-galactopyranosides, for example, has been achieved through stereoselective methods. researchgate.net A common synthetic route involves the nucleophilic displacement of a leaving group, such as a triflate, on a protected glucose precursor with sodium azide, which results in an inversion of stereochemistry at the C-2 position, yielding the desired 2-azido-2-deoxy-galacto configuration. nih.gov

Another strategy bypasses the initial, often intolerant, enzymatic steps by delivering the bioorthogonal sugar as a more advanced metabolic intermediate, such as a modified uridine (B1682114) diphosphate (B83284) galactose (UDP-Gal) analog. nih.govnih.gov This approach ensures that the probe is a substrate for the downstream galactosyltransferases that are responsible for incorporating galactose into glycan chains in the Golgi apparatus. nih.gov

The table below summarizes common bioorthogonal handles used in the design of carbohydrate probes.

| Bioorthogonal Handle | Chemical Formula | Key Features |

| Azide | -N₃ | Small, abiotic, and highly selective for alkynes. Stable in biological systems. |

| Terminal Alkyne | -C≡CH | Reactive partner for azides in "click chemistry" reactions. |

| Strained Alkyne | e.g., Cyclooctyne | Enables copper-free click reactions, ideal for live-cell applications. nih.gov |

Applications in Glycan Imaging and Real-Time Observation of Carbohydrate Dynamics

Once a bioorthogonal derivative of 2-deoxy-D-galactose is metabolically incorporated into cellular glycans, the chemical reporter serves as a target for visualization. This enables powerful imaging applications to observe the distribution, trafficking, and dynamics of galactose-containing glycoconjugates in living systems. nih.gov

A primary application is in fluorescence imaging. After metabolic labeling, cells or organisms are treated with a fluorescent dye that has been modified with the complementary reactive group (e.g., an alkyne-fluorophore for an azide-labeled glycan). The ensuing bioorthogonal reaction, often a "click" reaction, covalently attaches the fluorophore to the target glycans, allowing their visualization by confocal microscopy or flow cytometry. nih.govzellx.de This method has been successfully used to image fucosylated glycans in developing zebrafish embryos, providing a template for how galactose analogs could be similarly applied. zellx.de Studies using clickable UDP-Gal analogs have effectively visualized glycosylation in zebrafish, highlighting glycan-rich structures within the organism's enveloping layer. nih.govnih.gov

These imaging techniques allow for the real-time observation of carbohydrate dynamics. Researchers can perform pulse-chase experiments, where cells are first "pulsed" with the bioorthogonal sugar and then "chased" with the natural sugar, to track the lifecycle of glycans from their synthesis in the endoplasmic reticulum and Golgi to their localization on the cell surface or secretion. nih.gov

Beyond fluorescence microscopy, these probes are compatible with other advanced analytical methods. For instance, if the bioorthogonal reporter is reacted with a biotin-alkyne or biotin-phosphine conjugate, the labeled glycoproteins can be enriched and subsequently identified and quantified using mass spectrometry-based proteomics. This provides a powerful tool for mapping the specific proteins that are being glycosylated with the galactose analog. nih.gov

The table below outlines the two-step process of glycan imaging using these probes.

| Step | Description | Reagents Involved | Outcome |

| 1. Metabolic Labeling | Cells or organisms are incubated with a 2-deoxy-D-galactose analog containing a bioorthogonal handle (e.g., azide). The sugar is metabolized and incorporated into glycans. | Azide-modified 2-deoxy-D-galactose | Glycans are tagged with a chemical reporter. |

| 2. Bioorthogonal Ligation | The system is treated with an imaging agent (e.g., a fluorophore) bearing the complementary handle (e.g., an alkyne). A "click" reaction covalently links the imaging agent to the tagged glycans. | Alkyne-modified fluorophore | Labeled glycans can be visualized via fluorescence microscopy. |

Concluding Remarks and Future Research Trajectories

Current Challenges and Unresolved Questions in (3S,4R,5S)-3,4,5,6-tetrahydroxyhexanal Research

The primary and most significant challenge in the study of this compound is the lack of its availability and any documented synthetic route. Key unresolved questions that stem from this fundamental challenge include:

Synthesis and Isolation: What is a viable and stereocontrolled synthetic pathway to produce this compound in sufficient quantities for characterization and biological testing? Does this compound exist in nature, and if so, what are the most effective methods for its isolation and purification?

Structural Confirmation: Beyond basic spectroscopic data, what are the precise conformational preferences of this molecule in solution, and how do they influence its potential interactions with biological macromolecules?

Biological Function: Does this molecule possess any discernible biological activity? Is it recognized by any carbohydrate-binding proteins, enzymes, or cellular receptors?

Metabolic Fate: If introduced into a biological system, what would be its metabolic pathway? Is it metabolized for energy, or does it have a more specialized role?

Interdisciplinary Opportunities and Collaborative Research Directions

Advancing the understanding of uncharacterized carbohydrates necessitates a multidisciplinary approach. The study of compounds like this compound could foster collaborations between various scientific fields:

Synthetic Organic Chemistry and Biochemistry: Organic chemists could focus on developing novel synthetic strategies, while biochemists could explore the enzymatic synthesis or modification of this sugar.

Glycobiology and Molecular Biology: Glycobiologists could investigate the potential role of this compound in cell signaling and recognition, which are fundamental processes in health and disease. york.ac.uk This could involve studying its interaction with lectins, glycosyltransferases, and other carbohydrate-modifying enzymes.

Computational Chemistry and Structural Biology: Computational modeling could predict the three-dimensional structure and dynamic behavior of this compound, guiding experimental studies. These theoretical insights, combined with experimental techniques like X-ray crystallography or NMR spectroscopy, could elucidate its structural features. vaia.comnih.gov

Potential for Novel Methodological Advancements in Carbohydrate Science

The pursuit of knowledge about rare monosaccharides can drive the development of new and improved analytical and synthetic techniques in carbohydrate science. acs.org The challenges posed by a molecule like this compound could stimulate innovation in several areas:

High-Throughput Synthesis and Screening: The need to synthesize and test a wide array of stereoisomers could lead to the development of automated carbohydrate synthesizers and high-throughput screening platforms to assess their biological activities.

Advanced Analytical Techniques: Differentiating between closely related isomers requires highly sensitive and specific analytical methods. Research in this area could lead to advancements in mass spectrometry, capillary electrophoresis, and multidimensional NMR spectroscopy for the detailed structural elucidation of complex carbohydrates. nih.govresearchgate.netscielo.br

Chemoenzymatic Synthesis: The use of enzymes in combination with chemical methods offers a powerful approach for the stereoselective synthesis of complex carbohydrates. acs.org Developing enzymatic pathways for the synthesis of rare sugars could provide more efficient and environmentally friendly alternatives to purely chemical routes.

Q & A

Q. Which spectroscopic and crystallographic techniques are most effective for confirming stereochemistry and purity?

- X-ray crystallography resolves absolute configuration, as demonstrated for brominated analogs (e.g., C8H12BrNO3) using Mo Kα radiation and SHELX software .

- NMR spectroscopy (¹H, ¹³C, DEPT) identifies hydroxyl and aldehyde protons. For example, δ 5.05–5.83 ppm (anomeric protons) and δ 3.45–3.83 ppm (hydroxyls) in CD3OD .

- LC-MS confirms molecular weight (164.16 g/mol) and detects impurities .

Q. What are the primary biological roles of this compound in metabolic pathways?

- Acts as an endogenous metabolite in glycosylation pathways, serving as a precursor for oligosaccharide biosynthesis .

- Quantification methods: Use isotopically labeled analogs (e.g., ¹³C) with LC-MS/MS for tracing metabolic flux in cell cultures .

Advanced Research Questions

Q. How can researchers design enzyme inhibition assays to evaluate interactions with glycoside hydrolases?

- Protocol :

Incubate (3S,4R,5S)-tetrahydroxyhexanal with target enzymes (e.g., β-glucosidase) at varying concentrations (0.1–10 mM).

Add 4-methylumbelliferyl-β-glucopyranoside (fluorescent substrate).

Measure fluorescence (ex: 365 nm, em: 450 nm) to quantify residual enzyme activity .

- Controls : Include Cerezyme® (known inhibitor) and blank reactions. Calculate IC₅₀ using non-linear regression.

Q. What strategies prevent degradation during storage and handling?

- Storage : Under inert atmosphere (N₂/Ar) at 2–8°C for short-term; –80°C for long-term stability .

- Solubility : Pre-warm to 37°C and sonicate in aqueous buffers (e.g., PBS) to enhance dissolution .

Q. How should conflicting reports on anti-inflammatory activity be resolved?

- Validation Steps :

- Standardize assays (e.g., COX-2 ELISA) across labs.

- Verify stereochemical purity via chiral HPLC .

- Compare activity with isomers (e.g., 2-fluoro-D-glucose in ) to identify structure-activity relationships.

Q. What computational approaches model binding interactions with target enzymes?

- Use molecular docking (AutoDock Vina) with crystal structures (PDB IDs from ).

- Perform MD simulations (GROMACS) to assess binding stability in aqueous environments .

Q. How does fluorination at specific positions alter biochemical activity?

- Fluorinated analogs (e.g., 2-deoxy-2-fluoro-D-mannose ) show reduced glycosidase inhibition but enhanced metabolic stability.

- Method : Synthesize derivatives via nucleophilic fluorination; compare IC₅₀ values in enzyme assays .

Q. What challenges arise in synthesizing stereoisomerically pure forms?

- Issues : Epimerization during synthesis; purification of diastereomers.

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.